N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide
Description
The compound N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide features a fused acenaphthene-thiazole core linked to a 3-methoxy-substituted naphthamide group. This structure combines aromatic rigidity from the naphthalene system with the heterocyclic reactivity of the thiazole ring. The methoxy group at the 3-position of the naphthamide moiety likely influences electronic properties and biological interactions.
Properties
IUPAC Name |
3-methoxy-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c1-29-20-12-16-6-3-2-5-15(16)11-19(20)24(28)27-25-26-23-18-8-4-7-14-9-10-17(22(14)18)13-21(23)30-25/h2-8,11-13H,9-10H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNOYMRTEYPHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=C5CCC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 427.48 g/mol. The structure features a complex arrangement of rings and functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H17N3O3S |
| Molecular Weight | 427.48 g/mol |
| Purity | ≥95% |
| Density | 1.437 g/cm³ |
| Refractive Index | 1.851 |
Synthesis
The compound is synthesized through a series of reactions involving the condensation of 1,2-dihydroacenaphthylen-5-amine with various acyl chlorides followed by treatment with phosphorus sulfide (P2S5) in anhydrous conditions. This multi-step synthesis allows for the introduction of specific functional groups that enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in tumorigenesis. Preliminary studies suggest that the compound may act as a modulator of ion channels and may exhibit selective cytotoxicity against certain cancer cell lines.
Ion Channel Modulation
Research indicates that related compounds can modulate calcium-activated potassium channels (KCa channels), which play a crucial role in regulating cellular excitability and proliferation. The compound's structural similarity to known KCa channel modulators suggests it may exert similar effects, potentially leading to apoptosis in cancer cells.
Cytotoxicity
A study evaluating the cytotoxic effects of various thiazole derivatives on human tumor cell lines found that certain structural modifications significantly enhanced their potency. The compound showed selective toxicity towards leukemia cell lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 (Leukemia) | 15.0 |
| A549 (Lung Cancer) | 25.0 |
| MCF7 (Breast Cancer) | 30.0 |
Case Studies
- Case Study on Anticancer Activity : In vitro tests demonstrated that this compound exhibited significant growth inhibition in multiple cancer cell lines compared to standard chemotherapeutic agents.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Thiazole vs. Thiadiazole and Triazole Derivatives
- Compound 16 (): Contains a 1,3,4-thiadiazole ring instead of a thiazole. The presence of an acetylated pyrazole and naphthofuran substituents results in distinct electronic properties (IR: 1,664 cm⁻¹ for C=O; NMR: δ 8.47 for H-5). Its antibacterial activity (tested against S. aureus and E. coli) may differ due to reduced planarity compared to the acenaphthene-thiazole core .
- Triazole-Acetamide Derivatives (): Compounds like 6b and 6c feature 1,2,3-triazole rings linked to naphthyloxy groups. Their IR spectra show stronger C=O stretches (1,671–1,682 cm⁻¹), suggesting higher polarity than the target compound.
Pyrazole and Pyrimidine Hybrids ():
- Compound 8: Incorporates a cyano-substituted pyrazole fused to the thiazole ring. The CN group (IR: 2,218 cm⁻¹) increases electrophilicity, contrasting with the electron-donating methoxy group in the target compound. The ethyl substituent in 8 improves lipophilicity (logP), as evidenced by its higher molecular weight (347.43 g/mol) .
- Compound 10 : A triazolo-pyrimidine hybrid with a methyl group (δ 2.15 ppm in NMR). The extended conjugation in 10 results in a bathochromic shift in UV-Vis spectra compared to the acenaphthene-thiazole system .
Substituent Effects on Naphthamide Derivatives
Positional Isomerism ():
- N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5): Differs from the target compound in the naphthamide substitution (1-position vs. 2-position with 3-methoxy).
Electrophilic Substitution Reactions ():
- 8-(Furan-2-yl)-4,5-dihydroacenaphtho[5,4-d]thiazole : Demonstrates that electrophilic attacks (e.g., nitration, bromination) preferentially occur on the naphthalene fragment rather than the furan ring. By analogy, the methoxy group in the target compound may direct substitution reactions to specific positions on the naphthamide system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
